molecular formula C14H11NO2 B1301820 4-(4-Methoxyphenoxy)benzonitrile CAS No. 78338-68-8

4-(4-Methoxyphenoxy)benzonitrile

Cat. No.: B1301820
CAS No.: 78338-68-8
M. Wt: 225.24 g/mol
InChI Key: IXNXINOPSYVXPM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO2. It is characterized by a benzonitrile core substituted with a methoxyphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(4-Methoxyphenoxy)benzonitrile is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that the targets could be proteins or enzymes essential for microbial growth and survival.

Mode of Action

This interaction could inhibit the activity of the target, leading to the death of the microorganism .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Its physicochemical properties, such as a molecular weight of 225243 Da , suggest that it could be well-absorbed and distributed in the body. Its LogP value of 3.41 indicates that it is lipophilic, which could influence its absorption and distribution.

Result of Action

Based on its potential antimicrobial activity, it could lead to the death of microorganisms by inhibiting essential cellular functions .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 4-(4-Methoxyphenoxy)benzonitrile. For instance, its boiling point is 364.6±27.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs a “one-pot” method. This involves the oximating of 4-methoxybenzaldehyde in an organic solvent with an oximating agent to obtain 4-methoxybenzaldehyde oxime, followed by dehydration in the presence of a dehydrating agent to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-Chlorobenzonitrile
  • 4-Hydroxybenzonitrile

Comparison: 4-(4-Methoxyphenoxy)benzonitrile is unique due to the presence of both a methoxy group and a phenoxy group attached to the benzonitrile core. This dual substitution imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions compared to its analogs .

Properties

IUPAC Name

4-(4-methoxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNXINOPSYVXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363417
Record name 4-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78338-68-8
Record name 4-(4-Methoxyphenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78338-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-iodobenzonitrile (0.458 g, 2 mmol), 4-methoxyphenol (0.372 g, 3 mmol) and cesium carbonate (1.30 g, 4 mmol) in dioxane (4 mL) was added N,N-dimethylglycine hydrochloride (0.025 g, 0.18 mmol). The vessel was purged with nitrogen before Cu(I) iodide (0.014 g, 0.07 mmol) was added. The reaction mixture was heated to 90° C. overnight. The reaction mixture was diluted with water and ethyl acetate. The organic portion was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound (0.51 g, 100%); 1H NMR (400 MHz, CDCl3); δ 3.83 (s, 3H), 6.92-7.02 (m, 6H), 7.56-7.58 (m, 2H).
Quantity
0.458 g
Type
reactant
Reaction Step One
Quantity
0.372 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
0.014 g
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (60% dispersion in oil; 0.8 g) was added to a DMF (20 ml) solution of 4-methoxyphenol (2.4 g). The reaction mixture was stirred at room temperature for 5 minutes, to which was added 4-fluorobenzenecarbonitrile (2.4 g). The reaction mixture was stirred at room temperature for 4 hours, which was further stirred at 50° C. for one hour. The reaction mixture was poured into water, which was extracted with toluene. The organic layer was washed with water, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=1/1), and then recrystallized from toluene-hexane to obtain 4-[(4-methoxyphenyl)oxy]benzenecarbonitrile (2.0 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
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Quantity
2.4 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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